molecular formula C14H11NO2Se B15182407 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- CAS No. 81743-98-8

1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)-

Cat. No.: B15182407
CAS No.: 81743-98-8
M. Wt: 304.21 g/mol
InChI Key: KBYCKXXXKHZZIE-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium and the methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methoxyphenylamine with selenium dioxide and a suitable carbonyl compound under acidic or basic conditions to form the desired heterocycle.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the compound into selenol or other reduced forms.

    Substitution: The methoxy group or other positions on the aromatic ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential antioxidant or enzyme inhibitor due to the presence of selenium.

    Medicine: Possible therapeutic agent for diseases where oxidative stress is a factor.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- likely involves interactions with biological molecules through its selenium atom. Selenium can mimic sulfur in biological systems, potentially inhibiting enzymes or interacting with proteins and nucleic acids. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ebselen: Another selenium-containing compound with antioxidant properties.

    Selenocysteine: The 21st amino acid, known for its role in redox biology.

    Selenomethionine: A selenium analog of methionine, used in protein synthesis.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is unique due to its specific structure, which combines the properties of selenium with the methoxyphenyl group. This combination may result in distinct biological activities and chemical reactivity compared to other selenium compounds.

Properties

CAS No.

81743-98-8

Molecular Formula

C14H11NO2Se

Molecular Weight

304.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C14H11NO2Se/c1-17-11-6-4-5-10(9-11)15-14(16)12-7-2-3-8-13(12)18-15/h2-9H,1H3

InChI Key

KBYCKXXXKHZZIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3[Se]2

Origin of Product

United States

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